(2-Hydroxyphenyl)acetyl azide
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Overview
Description
(2-Hydroxyphenyl)acetyl azide is an organic compound that belongs to the class of acyl azides It is characterized by the presence of an azide group (-N₃) attached to the acetyl group, which is further connected to a 2-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)acetyl azide typically involves the reaction of (2-Hydroxyphenyl)acetic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the stability of the azide group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)acetyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles such as amines to form amides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo the Curtius rearrangement to form isocyanates, which can further react to form ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, thionyl chloride, phosphorus trichloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include amides, amines, isocyanates, ureas, and carbamates, depending on the specific reaction pathway and reagents used.
Scientific Research Applications
(2-Hydroxyphenyl)acetyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)acetyl azide involves its reactivity towards nucleophiles and its ability to undergo rearrangement reactions. The azide group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The Curtius rearrangement is a key pathway, where the azide group rearranges to form an isocyanate intermediate, which can further react to form ureas or carbamates .
Comparison with Similar Compounds
Similar Compounds
Phenylacetyl azide: Similar structure but lacks the hydroxyl group on the phenyl ring.
Benzoyl azide: Contains a benzoyl group instead of the (2-Hydroxyphenyl)acetyl group.
Acetyl azide: Lacks the phenyl ring entirely.
Uniqueness
(2-Hydroxyphenyl)acetyl azide is unique due to the presence of the hydroxyl group on the phenyl ring, which can participate in additional hydrogen bonding and influence the compound’s reactivity and solubility. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
61361-08-8 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)acetyl azide |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-8(13)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2 |
InChI Key |
KSLSKOGZNBKXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N=[N+]=[N-])O |
Origin of Product |
United States |
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